5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Catalog No.
S14020987
CAS No.
M.F
C17H20N4O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)iso...

Product Name

5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

IUPAC Name

5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H20N4O4/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23)

InChI Key

FUZHCJFAGWCWCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN

5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a synthetic compound characterized by a complex molecular structure. It has the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol. The compound features an isoindoline core with two functional groups: a piperidine and an amino group, which contribute to its potential biological activity. Its structural uniqueness lies in the combination of the isoindoline moiety with the piperidine derivative, allowing for diverse interactions within biological systems .

The chemical reactivity of 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione can be attributed to its functional groups. It can undergo various reactions typical for amines and carbonyl compounds, such as:

  • Nucleophilic addition: The amino group can act as a nucleophile, reacting with electrophiles.
  • Acylation reactions: The presence of the dioxo functional groups allows for potential acylation reactions.
  • Condensation reactions: The compound may participate in condensation reactions due to the reactivity of its carbonyl groups.

These reactions can lead to the formation of derivatives that may exhibit altered biological activities or enhanced pharmacological properties .

Research indicates that 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione exhibits significant biological activity, particularly in oncology. It has been studied for its potential in treating multiple myeloma and other cancers due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells. The compound's mechanism of action is believed to involve interference with key signaling pathways that regulate cell growth and survival .

The synthesis of 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach includes:

  • Formation of the isoindoline core: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the piperidine moiety: This step may require specific reagents and conditions to ensure proper functionalization without side reactions.
  • Final modifications: These may involve protecting groups and subsequent deprotection steps to yield the final product.

Yield percentages can vary based on the specific conditions used during synthesis, with reported yields around 85% to 94% under optimized conditions .

The primary application of 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione lies in medicinal chemistry as a potential therapeutic agent for cancer treatment. Its ability to inhibit tumor growth and angiogenesis makes it a candidate for further development in oncology. Additionally, it may have applications in drug design targeting similar pathways involved in various diseases associated with uncontrolled cell proliferation .

Studies on the interactions of 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Interaction studies typically utilize techniques like:

  • Surface plasmon resonance: To study binding affinities.
  • Fluorescence spectroscopy: To investigate conformational changes upon binding.
  • Molecular docking simulations: To predict binding sites and affinities.

These studies help elucidate how the compound interacts at the molecular level and its potential effects on biological systems .

Several compounds share structural similarities with 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneContains similar isoindoline structureAnti-cancer propertiesLacks the aminobutyl chain
VinorelbineDerived from vinca alkaloidsChemotherapeutic agentNatural product with broader applications
TopotecanCamptothecin derivativeInhibits topoisomerase IDifferent mechanism of action

5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups that enhance its potency against certain cancer types while maintaining a distinct structural profile compared to these similar compounds .

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

344.14845513 g/mol

Monoisotopic Mass

344.14845513 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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